4,6-Dimethyl-2-(pyridin-2-yl)indoline
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Overview
Description
4,6-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with a pyridin-2-yl group at the 2-position and methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the pyridin-2-yl group. One common method involves the cyclization of a suitable precursor, such as a 2-(pyridin-2-yl)aniline derivative, under acidic or basic conditions. The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives using oxidizing agents like selenium dioxide.
Reduction: Reduction of the pyridin-2-yl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced pyridin-2-yl derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Scientific Research Applications
4,6-Dimethyl-2-(pyridin-2-yl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyridin-2-yl)indoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Indole: A structurally related compound with a similar indoline core but without the pyridin-2-yl group.
2-(Pyridin-2-yl)indole: Similar to 4,6-Dimethyl-2-(pyridin-2-yl)indoline but lacks the methyl groups at the 4 and 6 positions.
Uniqueness: this compound is unique due to the presence of both the pyridin-2-yl group and the methyl substitutions, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-7-11(2)12-9-15(17-14(12)8-10)13-5-3-4-6-16-13/h3-8,15,17H,9H2,1-2H3 |
InChI Key |
GJVTXNJKGODDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC(NC2=C1)C3=CC=CC=N3)C |
Origin of Product |
United States |
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